2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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Overview
Description
2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a phenyl group, and several functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, including the formation of the furan ring and the introduction of the ethoxy and phenyl groups. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to introduce the phenyl group.
Amidation reactions: These reactions are used to introduce the acetamido group, often under mild conditions to preserve the integrity of other functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Substitution: Substitution reactions can replace specific functional groups with others, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity . This can lead to changes in cellular processes and biochemical pathways, making it useful for studying biological mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 2-ETHOXY-4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE
- 2-ETHOXY-4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE
Uniqueness
What sets 2-ETHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE apart from similar compounds is its specific arrangement of functional groups, which can lead to unique reactivity and interactions with biological molecules
Properties
Molecular Formula |
C23H22N2O6 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C23H22N2O6/c1-3-28-21-13-17(10-11-19(21)31-23(27)20-9-6-12-29-20)14-24-25-22(26)15-30-18-8-5-4-7-16(18)2/h4-14H,3,15H2,1-2H3,(H,25,26)/b24-14+ |
InChI Key |
GGXZNLCVSYHPDB-ZVHZXABRSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2C)OC(=O)C3=CC=CO3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2C)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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